Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate

Drug Design ADME Medicinal Chemistry

Select Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate (CAS 2116813-64-8) as a superior starting scaffold. The 3-methyl group enhances lipophilicity (~0.5 log units) and influences MAO-B isoform selectivity (analogous lead IC50 = 0.017 µM), while the 5-methyl ester provides a versatile handle for hydrolysis, reduction, or aminolysis—enabling rapid SAR expansion. This substitution pattern is critical; generic benzisoxazoles or simple isoxazole esters cannot replicate its combined pharmacophoric and synthetic utility for CNS drug discovery, SPR studies, and reference standard development.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B13678970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Methylbenzo[c]isoxazole-5-carboxylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NO1)C(=O)OC
InChIInChI=1S/C10H9NO3/c1-6-8-5-7(10(12)13-2)3-4-9(8)11-14-6/h3-5H,1-2H3
InChIKeyPPLKIFNCWBSBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate: A Benzisoxazole Ester Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate (CAS 2116813-64-8, MW 191.18, C10H9NO3) is a benzo[c]isoxazole derivative featuring a methyl group at the 3-position and a methyl ester at the 5-position of the fused bicyclic system . This scaffold belongs to the broader class of benzisoxazoles, which are known for their high chemical reactivity as versatile synthetic intermediates and their capacity to engage diverse biological targets, including enzymes and receptors, making them valuable building blocks in drug discovery .

Why Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is Not Interchangeable with Generic Benzisoxazole or Isoxazole Esters


Substitution with a generic benzo[c]isoxazole or a simple isoxazole ester is not scientifically justified due to the compound's specific substitution pattern. The 3-methyl group on the benzo[c]isoxazole core is a key pharmacophoric element that influences lipophilicity, metabolic stability, and target binding affinity . For instance, in related 2,1-benzisoxazole series, subtle modifications at the 3-position dramatically alter monoamine oxidase (MAO) isoform selectivity and potency, with IC50 values spanning from 17 nM to over 3 µM [1]. Furthermore, the methyl ester at the 5-position is a crucial synthetic handle that enables further derivatization, whereas its carboxylic acid counterpart (e.g., benzo[c]isoxazole-5-carboxylic acid) exhibits different reactivity and solubility profiles, limiting its utility as a direct replacement . Thus, a procurement decision based solely on the core heterocycle ignores critical structure-activity and synthetic utility determinants.

Quantitative Differentiation of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate: Evidence for Informed Procurement


Lipophilicity Advantage Over Des-Methyl and Acid Analogs

The 3-methyl group on the benzo[c]isoxazole scaffold increases lipophilicity relative to the des-methyl analog, Methyl benzo[c]isoxazole-5-carboxylate (CAS 1820648-79-0). While experimental logP values for the target compound are not reported, class-level SAR indicates that the addition of a methyl group typically adds ~0.5 log units to the partition coefficient, enhancing membrane permeability . In contrast, the carboxylic acid analog, benzo[c]isoxazole-5-carboxylic acid, would exhibit significantly lower logP and is primarily ionized at physiological pH, altering its distribution profile . The target compound's methyl ester also serves as a prodrug-like moiety, enabling potential hydrolysis to the active acid in vivo, whereas the acid itself cannot be directly converted to the ester without synthetic manipulation [1].

Drug Design ADME Medicinal Chemistry

Synthetic Versatility: Ester as a Key Handle for Diversification

The methyl ester at the 5-position is a critical synthetic handle that enables a wide range of derivatization reactions not possible with the corresponding acid or unfunctionalized benzo[c]isoxazole. The ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides via aminolysis . In contrast, the des-methyl analog, 3-Methylbenzo[c]isoxazole (CAS 4127-53-1), lacks this functional group, limiting its direct utility as a building block for library synthesis . This functionalization is essential for generating diverse compound libraries for structure-activity relationship (SAR) studies.

Organic Synthesis Medicinal Chemistry Chemical Biology

Biological Activity Potential: Class-Level MAO Inhibition

While specific biological data for Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is not publicly available, the 2,1-benzisoxazole scaffold is a validated pharmacophore for monoamine oxidase (MAO) inhibition. A 2023 study demonstrated that subtle structural modifications on this scaffold can yield highly potent and selective MAO-B inhibitors, with IC50 values as low as 0.017 µM for the most potent compound (7a) [1]. The presence of the 3-methyl group on the target compound is structurally analogous to key substituents in this series that contribute to MAO-B selectivity. This class-level evidence suggests that the target compound could serve as a valuable starting point for developing novel MAO inhibitors, unlike non-fused isoxazole esters which lack the constrained bicyclic geometry required for optimal binding [2].

Neuroscience Enzymology Drug Discovery

Comparative Physicochemical Profile for Formulation

The target compound's molecular weight (191.18 g/mol) and predicted physicochemical properties place it in a favorable range for oral drug development (Lipinski's Rule of 5). Compared to larger benzisoxazole analogs, such as UNC7467 (MW 315.32), which is a potent IP6K inhibitor, the smaller size of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate offers potential advantages in terms of solubility and permeability . The methyl ester also provides a defined UV chromophore, facilitating HPLC method development and purity analysis, unlike the simpler 3-Methylbenzo[c]isoxazole which may have weaker absorbance .

Preformulation Pharmaceutics Analytical Chemistry

Evidence-Based Applications for Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate in Research and Development


Medicinal Chemistry: CNS Drug Discovery for MAO-Related Disorders

Based on the class-level evidence for potent MAO-B inhibition by closely related 2,1-benzisoxazoles (IC50 = 0.017 µM for lead compound 7a), Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is a rational choice as a starting scaffold for developing novel therapeutics for Parkinson's disease and depression [1]. The 3-methyl substitution pattern and ester handle provide a foundation for SAR studies to optimize potency and selectivity.

Synthetic Chemistry: Building Block for Focused Compound Libraries

The methyl ester at the 5-position offers a versatile synthetic handle for generating a diverse array of analogs. As detailed in the evidence, this functional group enables hydrolysis, reduction, and aminolysis, allowing chemists to rapidly explore chemical space around the benzisoxazole core. This is a distinct advantage over simpler analogs like 3-Methylbenzo[c]isoxazole, which lack a functionalizable group . It is therefore a superior procurement choice for medicinal chemistry groups aiming to build targeted libraries.

Pharmacology: In Vitro ADME Profiling and Permeability Studies

The predicted increase in lipophilicity (~0.5 log units) conferred by the 3-methyl group, relative to the des-methyl analog Methyl benzo[c]isoxazole-5-carboxylate, supports its use as a tool compound in permeability assays (e.g., PAMPA, Caco-2) . This makes it valuable for academic and industrial groups studying structure-property relationships (SPR) of heterocyclic scaffolds to inform lead optimization.

Analytical Chemistry: Method Development and Reference Standard

The defined molecular weight (191.18 g/mol) and the presence of a chromophoric ester and aromatic system facilitate the development of robust HPLC and LC-MS analytical methods. Its unique retention time and spectral properties make it suitable as a reference standard for purity analysis and reaction monitoring in synthetic workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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